N-benzyl-4-chlorophthalazin-1-amine

Catalog No.
S12688417
CAS No.
M.F
C15H12ClN3
M. Wt
269.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-4-chlorophthalazin-1-amine

Product Name

N-benzyl-4-chlorophthalazin-1-amine

IUPAC Name

N-benzyl-4-chlorophthalazin-1-amine

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

InChI

InChI=1S/C15H12ClN3/c16-14-12-8-4-5-9-13(12)15(19-18-14)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)

InChI Key

SPVAQTODVZCKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)Cl

N-benzyl-4-chlorophthalazin-1-amine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a phthalazinamine moiety. This compound features a chlorinated phthalazine ring, contributing to its potential reactivity and biological activity. Phthalazines are a class of heterocyclic compounds known for their applications in various fields, including pharmaceuticals and materials science.

Typical of amines and halogenated compounds. Key reactions include:

  • N-alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives, which can be facilitated by using bases such as potassium carbonate in solvents like methanol or acetonitrile .
  • Reduction Reactions: The chlorinated phthalazine can undergo reduction to yield corresponding amines or other functional groups, often utilizing catalytic systems that include palladium or nickel .
  • Substitution Reactions: The chlorine atom on the phthalazine ring is a potential site for nucleophilic substitution, allowing for further derivatization of the compound .

The biological activity of N-benzyl-4-chlorophthalazin-1-amine has been explored in various studies. Compounds containing phthalazine structures exhibit significant pharmacological properties, including:

  • Antitumor Activity: Some derivatives have shown promise as anticancer agents due to their ability to interfere with cellular processes involved in tumor growth .
  • Antimicrobial Properties: Similar compounds have demonstrated efficacy against certain bacterial strains, suggesting potential applications in treating infections .

Several synthetic routes can be employed to produce N-benzyl-4-chlorophthalazin-1-amine:

  • Benzylation of 4-chlorophthalazine: This method involves reacting 4-chlorophthalazine with benzylamine under appropriate conditions (e.g., using bases like sodium hydride) to facilitate the formation of the desired product.
  • Reductive Amination: The reaction of 4-chlorophthalazine with benzaldehyde followed by reduction can yield N-benzyl derivatives effectively.
  • N-Alkylation Reactions: Utilizing benzyl halides in the presence of bases allows for the introduction of the benzyl group onto the amine nitrogen .

N-benzyl-4-chlorophthalazin-1-amine has several potential applications:

  • Pharmaceuticals: Its structural features make it a candidate for developing new drugs targeting cancer and microbial infections.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules and studying structure-activity relationships in drug design.
  • Material Science: The unique properties of phthalazine derivatives may lend themselves to applications in polymers and other advanced materials.

Studies investigating the interactions of N-benzyl-4-chlorophthalazin-1-amine with biological targets are crucial for understanding its pharmacodynamics. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the biochemical pathways influenced by this compound, particularly its effects on cell proliferation and apoptosis.

N-benzyl-4-chlorophthalazin-1-amine shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
N-benzylphthalazin-1-aminePhthalazine core without chlorinePotentially less reactive than chlorinated analogs
4-chlorobenzylamineSimple amine structureLacks phthalazine ring; simpler reactivity
N-benzyl-N-methylphthalimidePhthalimide instead of phthalazineDifferent core structure; varied biological activity
N-(4-methylbenzyl)-4-chlorophthalazinMethyl substitution on benzyl groupAltered lipophilicity; may affect biological interactions

The presence of the chlorinated phthalazine core in N-benzyl-4-chlorophthalazin-1-amine distinguishes it from simpler amines and contributes to its unique reactivity and biological profile.

Emergence of Phthalazine Derivatives in Therapeutic Development

The phthalazine nucleus first gained prominence in the mid-20th century through the development of hydralazine, a vasodilator used to treat hypertension. This breakthrough demonstrated the capacity of bicyclic diazines to modulate cardiovascular pathophysiology through mechanisms distinct from traditional small-molecule drugs. Subsequent structural refinements revealed that substitution patterns on the phthalazine ring system profoundly influence biological activity, driving systematic investigations into position-specific functionalization.

The 1990s marked a pivotal shift with the discovery that phthalazine derivatives could inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. This led to the clinical approval of olaparib and talazoparib, two phthalazine-containing PARP inhibitors that revolutionized targeted cancer therapy. These developments established phthalazines as privileged scaffolds capable of addressing complex therapeutic targets through multiple interaction modalities:

  • Aromatic stacking via the planar bicyclic system
  • Hydrogen bonding through the nitrogen-rich core
  • Steric complementarity enabled by substituent positioning

Structural Features Governing Phthalazine Bioactivity

Modern computational analyses reveal three key structural determinants of phthalazine derivatives' pharmacological potential:

Table 1: Structure-Activity Relationships in Phthalazine Derivatives

Structural FeatureBiological ImpactExample Compounds
N1-substitutionModulates target selectivity & metabolic stabilityAzelastine (antihistaminic)
C4-functionalizationEnhances enzyme inhibition potencyTalazoparib (PARP inhibitor)
Ring saturationAlters membrane permeability & bioavailabilityBudralazine (antihypertensive)

The introduction of electron-withdrawing groups at the C4 position, particularly chlorine, has emerged as a critical strategy for enhancing binding affinity to ATP pockets in kinase domains. This modification increases the compound’s dipole moment while maintaining optimal logP values for blood-brain barrier penetration—a dual advantage exploited in CNS-targeted therapies.

International Union of Pure and Applied Chemistry Systematic Name

The systematic International Union of Pure and Applied Chemistry name for this compound is N-benzyl-4-chlorophthalazin-1-amine [1]. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms and aromatic ring systems [16] [17]. The name systematically describes the structural components: the benzyl substituent attached to the nitrogen atom, the chlorine substituent at position 4 of the phthalazine ring, and the amine functional group at position 1 [1].

Structural Classification and Ring System Analysis

The compound belongs to the phthalazine class of heterocyclic compounds, which are characterized as benzo-fused pyridazines [16] [17]. Phthalazine itself is classified as an azaarene that represents the 2,3-diaza analogue of naphthalene [17]. The parent phthalazine ring system contains two nitrogen atoms positioned at the 1 and 2 positions of the six-membered heterocyclic ring [17] [22].

The numbering system for phthalazine derivatives follows International Union of Pure and Applied Chemistry conventions where the nitrogen atoms occupy positions 1 and 2 [22] [34]. In this specific derivative, the chlorine substituent is located at position 4, while the benzyl amine group is attached at position 1 [1]. The benzyl group, systematically named as phenylmethyl, consists of a benzene ring connected to a methylene group [20].

Nomenclature Components Analysis

ComponentSystematic DescriptionPosition
Phthalazine coreBenzo[d]pyridazine ring system [17]Parent structure
Chloro substituentChlorine atom [1]Position 4
Benzyl groupPhenylmethyl substituent [20]Attached to nitrogen at position 1
Amine functionalityPrimary amine group [1]Position 1

The International Union of Pure and Applied Chemistry classification places this compound within the broader category of substituted phthalazines, specifically as a 1-amino-4-chlorophthalazine derivative with an N-benzyl substitution pattern [22]. The systematic approach to naming ensures unambiguous identification of the molecular structure and substitution pattern [19].

Molecular Formula and Weight Analysis (C₁₅H₁₂ClN₃, 269.73 g/mol)

Elemental Composition Analysis

The molecular formula C₁₅H₁₂ClN₃ indicates the presence of four distinct elements in specific stoichiometric ratios [1]. The compound contains fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms [1]. This elemental composition reflects the structural components: the phthalazine ring system contributes eight carbon atoms and two nitrogen atoms, the benzyl group adds seven carbon atoms and five hydrogen atoms, while the chlorine substituent and additional amine nitrogen complete the formula [1].

Molecular Weight Calculation and Verification

The theoretical molecular weight calculation based on standard atomic masses yields 269.74 grams per mole, which closely matches the reported value of 269.73 grams per mole [1]. The calculation involves summing the contributions from each element:

ElementQuantityAtomic Mass (g/mol)Contribution (g/mol)
Carbon1512.011 [27]180.165
Hydrogen121.008 [27]12.096
Chlorine135.453 [27]35.453
Nitrogen314.007 [27]42.021
Total31 atoms-269.74

Percentage Composition by Mass

The mass percentage composition provides insight into the relative contribution of each element to the overall molecular mass [26] [28]. Carbon represents the largest mass fraction at 66.79%, reflecting the significant aromatic content from both the phthalazine and benzyl components [26]. Nitrogen accounts for 15.58% of the molecular mass, indicating the heterocyclic nature and amine functionality [26]. Chlorine contributes 13.14%, while hydrogen represents the smallest fraction at 4.48% [26].

ElementMass PercentageSignificance
Carbon66.79%Aromatic ring systems and alkyl chains [26]
Nitrogen15.58%Heterocyclic rings and amine functionality [26]
Chlorine13.14%Halogen substituent [26]
Hydrogen4.48%Aromatic and aliphatic hydrogen atoms [26]

Structural Formula Relationships

The molecular formula C₁₅H₁₂ClN₃ can be deconstructed to understand the structural components systematically [28]. The phthalazine core contributes C₈H₄N₂, the benzyl group adds C₇H₇, the chlorine substituent provides Cl, and the amine nitrogen contributes N, with one hydrogen atom completing the amine functionality [1] [17]. This analysis confirms the structural integrity and validates the systematic nomenclature assignment [28].

MethodTemperature (°C)Reaction TimeYield (%)Key ReagentsHydrazine Hydrate Cyclization80-1204-72 h81-94NH₂NH₂·H₂O, EtOHDihydro-phthalazine-1,4-dione Formation100-15018-30 h83-91NH₂NH₂·H₂O, AcOHVilsmeier ReactionRoom temp2-6 h85-92DMF, POCl₃Photoredox Cascade25-501-4 h78-88Visible light, catalystMicrowave-Assisted Synthesis120-15015-45 min88-95Solvent-free, acid catalystNickel-Catalyzed Tandem Process80-1006-12 h75-85Ni(II) catalyst, air
Table 2: Chlorination Pathways at the 4-Position
Chlorinating AgentTemperature (°C)Reaction Time (h)Yield of Monochloro (%)Yield of Dichloro (%)Selectivity
Phosphorus Oxychloride (POCl₃)110-1204-1865-8515-35Moderate
Thionyl Chloride (SOCl₂)70-802-670-9010-30High
Oxalyl Chloride ((COCl)₂)60-803-845-6535-55Low
Phosphorus Pentachloride (PCl₅)100-1106-1260-7525-40Moderate
Chlorine Gas (Cl₂)25-401-455-7525-45Variable
Table 3: Optimization of Reaction Conditions
ParameterOptimal ConditionsEffect on YieldIndustrial Considerations
Solvent TypeEthanol, DMF, Solvent-freeProtic solvents favor cyclizationCost, recovery, environmental impact
Temperature80-120°CHigher temp increases rate but may reduce selectivityEnergy costs, equipment requirements
Catalyst Loading5-10 mol%Optimal at 5-7 mol%, excess shows no benefitCost of catalyst, recovery/recycling
Reaction Time2-6 hoursLonger times may cause decompositionThroughput vs. selectivity balance
AtmosphereInert (N₂/Ar)Prevents side oxidation reactionsInert gas costs, safety considerations
Concentration0.1-0.5 MToo dilute reduces rate, too concentrated causes side reactionsSolvent usage, reactor size
Table 4: Industrial-Scale Production Challenges
Challenge CategorySpecific IssuesMitigation Strategies
Scale-up ChemistryHeat/mass transfer limitations, mixing efficiencyContinuous processing, improved reactor design, temperature control
Process SafetyHydrazine handling, exothermic reactions, toxic reagentsAutomated handling systems, emergency protocols, personal protective equipment
Environmental ComplianceSolvent emissions, waste disposal, regulatory complianceGreen chemistry approaches, solvent recovery, waste minimization
Equipment RequirementsCorrosion resistance, pressure ratings, specialized materialsMaterial selection, preventive maintenance, redundant systems
Quality ControlImpurity control, analytical methods, batch consistencyIn-line monitoring, statistical process control, validation protocols
Economic ConsiderationsRaw material costs, energy consumption, capital investmentProcess intensification, energy recovery, economies of scale

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

269.0719751 g/mol

Monoisotopic Mass

269.0719751 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types